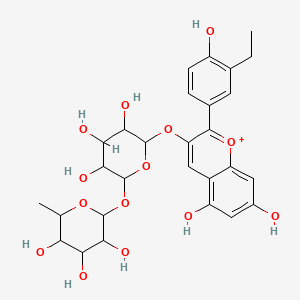

Delphinidin 3-O-Rutinoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Delphinidin 3-O-Rutinoside is an active anthocyanin found in various plants such as berries, eggplant, roselle, and wine . It belongs to the flavonoid class and represents a large group that naturally occurs as water-soluble compounds in plants . It is responsible for the purple-colored pigment that occurs in these plants .

Synthesis Analysis

The synthesis of Delphinidin 3-O-Rutinoside is influenced by light intensity. High light conditions lead to significant concentrations of Delphinidin 3-O-Rutinoside in purple leaves . The expression of genes involved in the anthocyanin synthesis pathway, such as CHI, F3H, DFR, and BZ1, is significantly higher under high light .

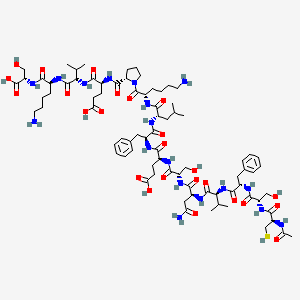

Molecular Structure Analysis

Delphinidin 3-O-Rutinoside has a molecular formula of C27H31O16Cl and a molecular weight of 646.99 g/mol . It is a purple-colored plant pigment that presents oxygen in the first position and is linked to the sugar moiety in the 3-O-β- position of the C ring .

Physical And Chemical Properties Analysis

Delphinidin 3-O-Rutinoside is a water-soluble compound . It is highly active in its aglycone form, but the presence of a sugar moiety is vital for its bioavailability .

Scientific Research Applications

Antiproliferative Activity

D3R has been found to have potent antiproliferative activity . This means it can inhibit the growth of cells, which is particularly useful in the context of cancer treatment. In a study, D3R was found to have the strongest antiproliferative activity among the single molecules tested, with IC 50 values of 24.9 µM and 102.5 µM on NCI-N87 (gastric) and Caco-2 (intestinal) cells, respectively .

Interactions with Other Phenolic Compounds

D3R can interact with other phenolic compounds, such as chlorogenic acid (CA) and epicatechin (EC), which are also known for their antiproliferative effects . The combined effects of these molecules were assessed in vitro, and it was found that the combinations D3R+CA and CA+EC were synergic against NCI-N87 until IC 50 and IC 75, respectively .

Source of Color in Food Science

D3R is an uncommon phenolic compound in diets that unveils potent antiproliferative activity besides its color . It is of great interest for food scientists/technologists as a source of color .

Antioxidant and Anti-inflammatory Properties

D3R has been found to have antioxidant and anti-inflammatory properties . These properties make it valuable for cardiovascular health and cancer prevention .

Thermal Stability

D3R has been found to form a complex with proteins via hydrophobic interactions, which could explain the superior thermal stability effect .

Potential in Diabetes Management

While not directly related to D3R, a similar compound, Pelargonidin-3-O-rutinoside (Pg3R), has been found to suppress postprandial hyperglycemia by inhibiting intestinal α-glucosidase . This suggests that D3R may have similar potential in diabetes management.

Safety And Hazards

Future Directions

Delphinidin 3-O-Rutinoside is a promising bioactive compound that can be used for the development of nutraceuticals and food products for human health . Future research could focus on studying the effect of Delphinidin 3-O-Rutinoside freshly extracted from blackcurrant berries to confirm these results and also make recommendations or suggestions about the amount of the fruit that could be included in the diet to reduce the risk of gastric and intestinal cancers .

properties

IUPAC Name |

2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O14/c1-3-11-6-12(4-5-15(11)30)25-18(9-14-16(31)7-13(29)8-17(14)39-25)40-27-23(36)21(34)24(37)28(42-27)41-26-22(35)20(33)19(32)10(2)38-26/h4-10,19-24,26-28,32-37H,3H2,1-2H3,(H2-,29,30,31)/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEBGMUNIFCDGC-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)OC5C(C(C(C(O5)C)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33O14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 131698457 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol](/img/structure/B584353.png)

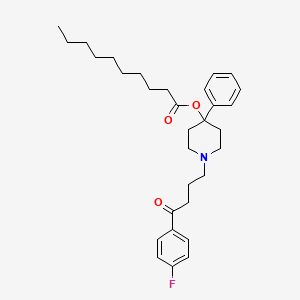

![[1-[4-(2-Fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] decanoate](/img/structure/B584355.png)

![8H-pyrrolo[3,4-f]quinoxaline](/img/structure/B584358.png)

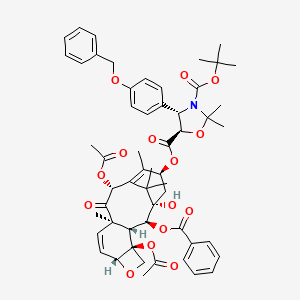

![(1S,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-(2,2-dichloroacetamido)-1-(4-nitrophenyl)propyl acetate](/img/structure/B584364.png)

![3,5,6-Trimethyl[1,2,4]triazolo[4,3-A]pyrazin-8(7H)-one](/img/structure/B584368.png)